

3-Bromo-4-methoxycinnamic Acid: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 3-Bromo-4-methoxycinnamic acid

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Introduction

3-Bromo-4-methoxycinnamic acid is a substituted cinnamic acid derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid, an alkene, and an aryl bromide, allows for a diverse range of chemical transformations. This strategic combination of reactive sites makes it an ideal precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel optical and electronic properties. The presence of the electron-donating methoxy group and the synthetically adaptable bromo substituent on the phenyl ring further enhances its utility, enabling fine-tuning of the electronic and steric properties of the target molecules. This technical guide provides an in-depth overview of the chemical properties, key synthetic transformations, and potential applications of **3-Bromo-4-methoxycinnamic acid**, complete with experimental protocols and quantitative data to facilitate its use in the modern research laboratory.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **3-Bromo-4-methoxycinnamic acid** is essential for its effective utilization in synthesis. While specific experimental data for this compound is not extensively reported, data for the closely related 3-

Bromo-4-methoxyphenylacetic acid and 3-Bromo-4-methoxybenzoic acid can provide valuable insights.

Table 1: Physicochemical Properties of **3-Bromo-4-methoxycinnamic Acid** and Related Compounds

Property	3-Bromo-4-methoxycinnamic Acid (Predicted/Analog Data)	3-Bromo-4-methoxyphenylacetic Acid[1]	3-Bromo-4-methoxybenzoic Acid
Molecular Formula	C ₁₀ H ₉ BrO ₃	C ₉ H ₉ BrO ₃	C ₈ H ₇ BrO ₃
Molecular Weight	257.08 g/mol	245.07 g/mol	231.04 g/mol
Appearance	White to off-white solid (Predicted)	White crystalline powder[2]	White to off-white crystalline powder
Melting Point	Not available	113.3-114.2 °C[2]	220-222 °C
CAS Number	1080-07-5[3]	774-81-2[1]	99-58-1

Key Synthetic Transformations and Experimental Protocols

The synthetic utility of **3-Bromo-4-methoxycinnamic acid** stems from the selective reactivity of its three key functional groups. The following sections detail common and powerful transformations, providing generalized experimental protocols that can be adapted and optimized for specific substrates.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for the introduction of various functional groups through esterification and amidation reactions.

Fischer esterification provides a direct method for the synthesis of **3-Bromo-4-methoxycinnamic acid** esters, which are valuable intermediates for further transformations,

such as Heck and Suzuki couplings.

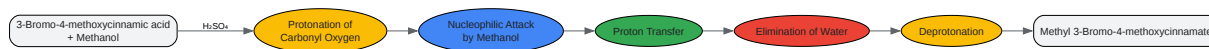
Table 2: Representative Protocol for Fischer Esterification

Parameter	Value	Reference/Rationale
Reactants	3-Bromo-4-methoxycinnamic acid, Methanol (excess)	Methanol serves as both reactant and solvent, driving the equilibrium towards the product.
Catalyst	Concentrated Sulfuric Acid (catalytic amount)	A strong acid catalyst is required to protonate the carbonyl oxygen, increasing its electrophilicity.[4][5]
Temperature	Reflux (approx. 65 °C)	Heating is necessary to achieve a reasonable reaction rate.[5]
Reaction Time	4-6 hours	Reaction progress should be monitored by TLC.[5]
Typical Yield	85-95% (based on analogous reactions)[5]	High yields are generally achievable with this method.

Experimental Protocol: Synthesis of Methyl 3-Bromo-4-methoxycinnamate

- To a solution of **3-Bromo-4-methoxycinnamic acid** (1.0 eq) in anhydrous methanol (20-40 eq), slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[5]
- Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
- Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-bromo-4-methoxycinnamate.
- The crude product can be purified by recrystallization or column chromatography.



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Caption: Fischer Esterification Workflow.

Amide coupling reactions are fundamental in the synthesis of biologically active molecules. Standard coupling reagents can be employed to react **3-Bromo-4-methoxycinnamic acid** with a wide range of amines.

Table 3: Representative Protocol for Amide Coupling

Parameter	Value	Reference/Rationale
Reactants	3-Bromo-4-methoxycinnamic acid, Amine (1.1 eq)	A slight excess of the amine is often used.
Coupling Reagents	HATU (1.2 eq), DIPEA (2.0 eq)	HATU is a highly efficient coupling reagent, and DIPEA is a non-nucleophilic base.[6]
Solvent	Anhydrous DMF or DCM	Aprotic polar solvents are typically used.[6]
Temperature	Room Temperature	Amide couplings with HATU are often efficient at room temperature.[6]
Reaction Time	1-4 hours	Reaction progress should be monitored by TLC.[6]
Typical Yield	>80% (based on analogous reactions)	High yields are expected with efficient coupling reagents.

Experimental Protocol: General Procedure for Amide Synthesis

- To a solution of **3-Bromo-4-methoxycinnamic acid** (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
- Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
- Add the desired amine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 1-4 hours, monitoring by TLC.
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The crude amide can be purified by column chromatography or recrystallization.



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Caption: Amide Coupling Workflow.

Reactions of the Aryl Bromide

The aryl bromide functionality is a key feature of **3-Bromo-4-methoxycinnamic acid**, enabling its participation in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.^{[7][8]}

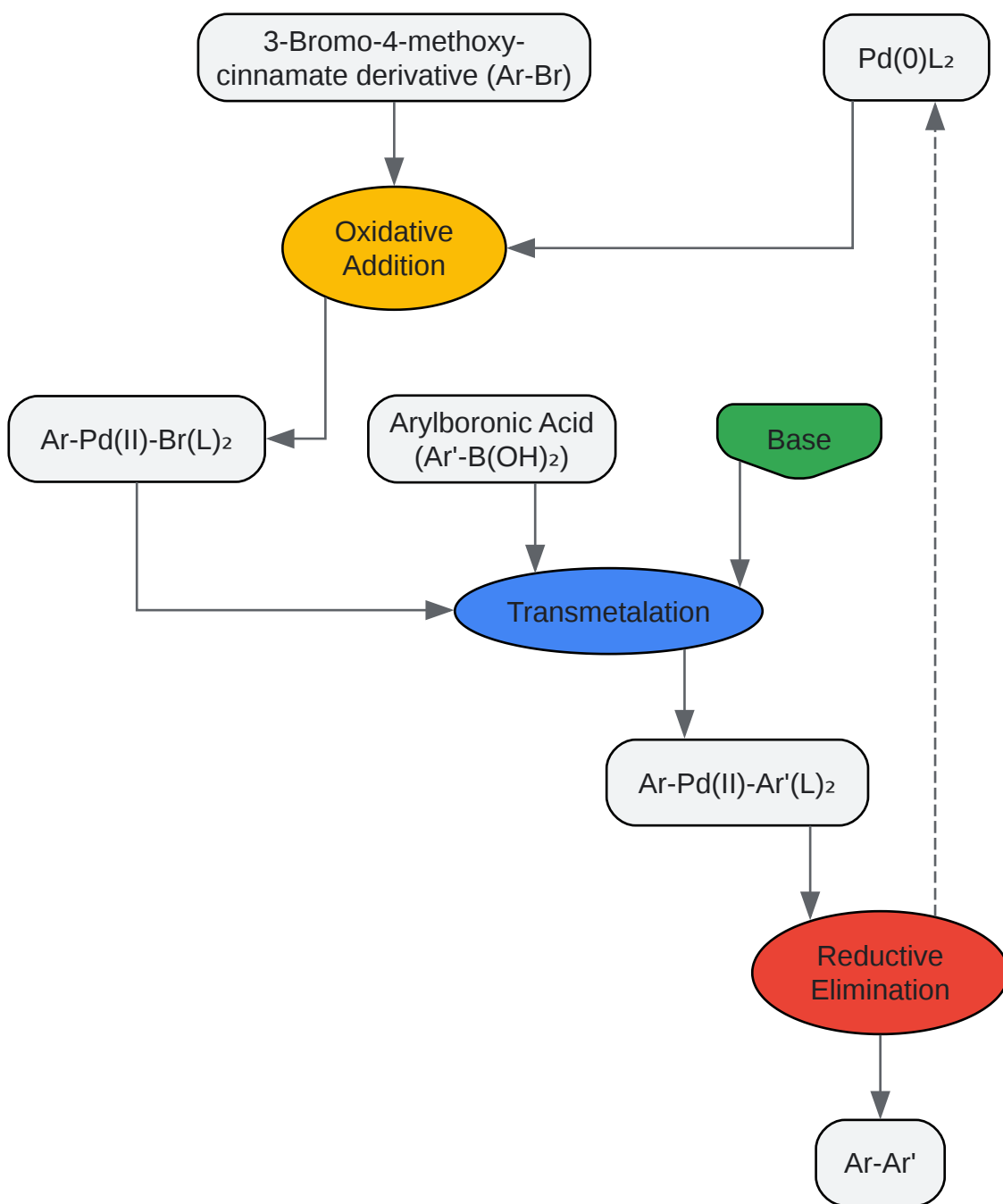
Table 4: Representative Protocol for Suzuki-Miyaura Coupling

Parameter	Value	Reference/Rationale
Reactants	Methyl 3-Bromo-4-methoxycinnamate, Arylboronic acid (1.2 eq)	The ester is often used to avoid complications with the free carboxylic acid. A slight excess of the boronic acid is common.
Catalyst	Pd(PPh ₃) ₄ (3 mol%)	A common and effective palladium(0) catalyst.[9]
Base	K ₂ CO ₃ or Cs ₂ CO ₃ (2.0 eq)	An aqueous base is required for the transmetalation step.[9]
Solvent	Toluene/Ethanol/Water or Dioxane/Water	A biphasic solvent system is often employed.[9]
Temperature	80-100 °C	Heating is typically required to drive the reaction.
Reaction Time	4-12 hours	Reaction progress should be monitored by TLC or GC-MS.
Typical Yield	70-95% (based on analogous reactions)	High yields are generally achievable.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- To a degassed solution of methyl 3-bromo-4-methoxycinnamate (1.0 eq) and the arylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water 4:1:1), add the base (e.g., K₂CO₃, 2.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
- Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours under an inert atmosphere.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography.



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Caption: Suzuki-Miyaura Catalytic Cycle.

The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes, providing access to substituted styrenes and other vinylarenes.[\[10\]](#)

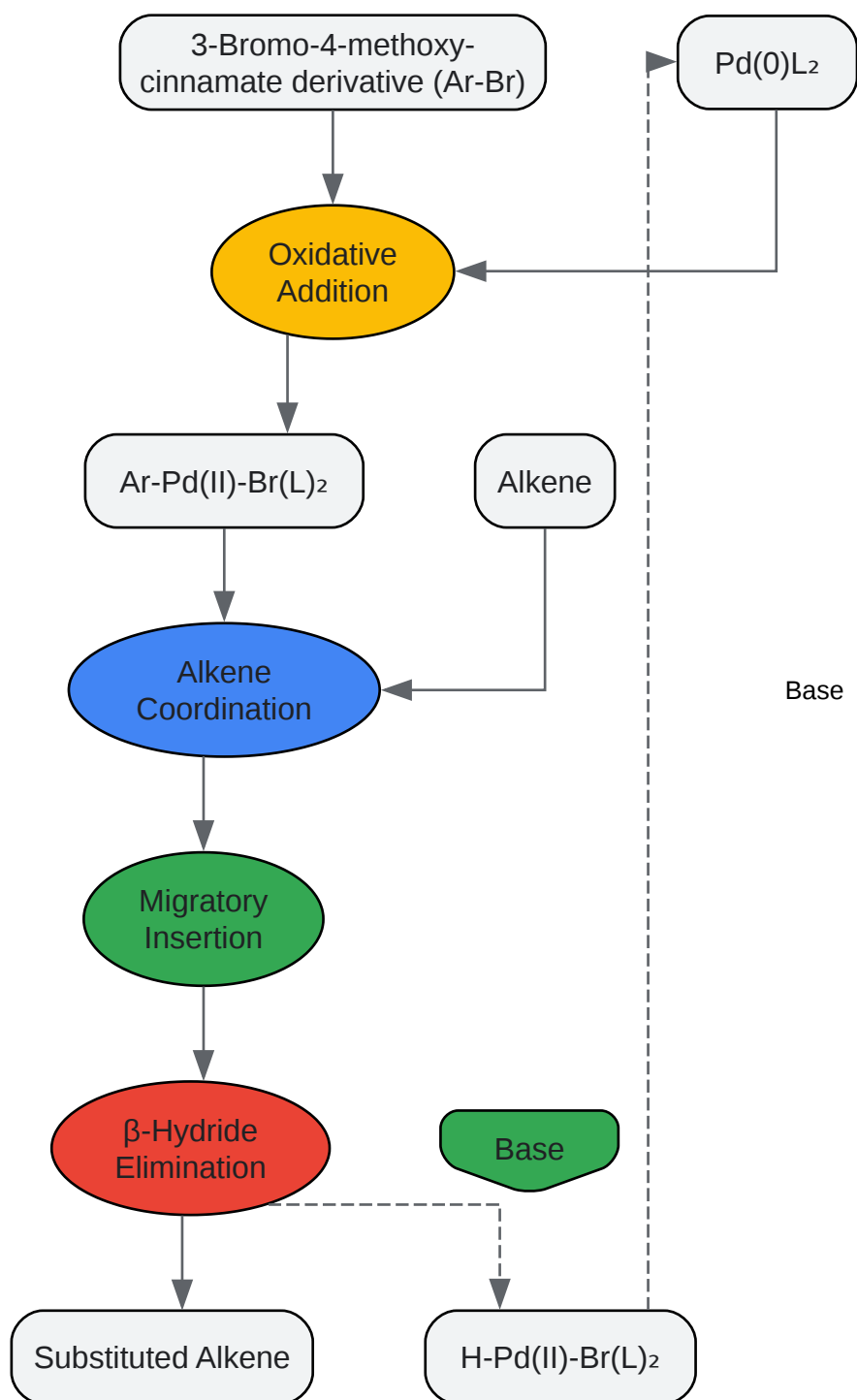
Table 5: Representative Protocol for Heck-Mizoroki Reaction

Parameter	Value	Reference/Rationale
Reactants	Methyl 3-Bromo-4-methoxycinnamate, Alkene (1.5 eq)	An excess of the alkene is often used.
Catalyst	Pd(OAc) ₂ (2 mol%), PPh ₃ (4 mol%)	A common catalyst system for the Heck reaction. [11]
Base	Et ₃ N or K ₂ CO ₃ (2.0 eq)	A base is required to regenerate the active catalyst. [11]
Solvent	DMF or Acetonitrile	Polar aprotic solvents are typically used. [11]
Temperature	100-120 °C	Elevated temperatures are generally required. [11]
Reaction Time	8-24 hours	Reaction progress should be monitored by TLC or GC-MS. [11]
Typical Yield	60-90% (based on analogous reactions)	Yields can vary depending on the alkene substrate.

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

- To a solution of methyl 3-bromo-4-methoxycinnamate (1.0 eq) and the alkene (1.5 eq) in anhydrous DMF, add the base (e.g., Et₃N, 2.0 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
- Degas the reaction mixture and heat to 100-120 °C under an inert atmosphere for 8-24 hours.
- Monitor the reaction by TLC or GC-MS.

- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography.



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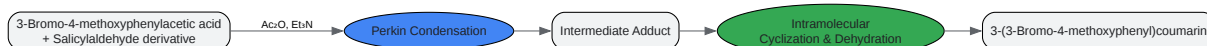
Caption: Heck-Mizoroki Catalytic Cycle.

Applications in the Synthesis of Bioactive Molecules

The structural motif of **3-Bromo-4-methoxycinnamic acid** is found within a variety of biologically active natural products and synthetic compounds. Its utility as a building block is particularly evident in the synthesis of coumarins and chalcones, two classes of compounds with significant pharmacological properties.

Synthesis of Coumarins

Coumarins are a large class of naturally occurring benzopyrones with diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. 3-Arylcoumarins can be synthesized via the Perkin condensation of a salicylaldehyde derivative with a phenylacetic acid. While a direct synthesis from **3-Bromo-4-methoxycinnamic acid** is not a standard route, its structural analog, 3-bromo-4-methoxyphenylacetic acid, can be used in a Perkin-type condensation.



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